molecular formula C15H19N3OS2 B5378653 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B5378653
M. Wt: 321.5 g/mol
InChI Key: VNTUANWUJCMIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a branched butan-2-ylsulfanyl group and at position 2 with a 3-phenylpropanamide moiety.

Key structural characteristics include:

  • Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity.
  • Butan-2-ylsulfanyl group: A branched alkyl chain that enhances lipophilicity compared to linear or aromatic substituents.
  • 3-Phenylpropanamide: A hydrophobic domain that may influence target binding and solubility.

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-11(2)20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTUANWUJCMIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group can be introduced by reacting the thiadiazole intermediate with butan-2-ylthiol in the presence of a suitable catalyst.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-phenylpropanoic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylpropanamide moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiadiazole ring and the propanamide side chain. Below is a comparative analysis with key analogs:

Compound Name / ID Substituent (Position 5) Propanamide Chain Molecular Weight logP Melting Point (°C) Key Properties/Activity
Target Compound Butan-2-ylsulfanyl 3-phenylpropanamide ~369.51* ~4.9* N/A High lipophilicity, potential antitumor activity inferred
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () Ethyl 3-phenylpropanamide 261.34 N/A N/A Lower MW, simpler alkyl chain; synthesis methods similar
N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () 4-Methylbenzylsulfanyl 3-phenylpropanamide 369.51 4.91 N/A Higher logP, aromatic substituent enhances π-π interactions
Compound 5e () (4-Chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy)acetamide N/A N/A 132–134 Anticonvulsant activity noted in analogs
Compound 15a () 4-(5-Amino-thiadiazolyl)butyl 3-phenylpropanamide 376.44 N/A 212 (dec.) Bis-thiadiazole structure; moderate yield (33%)

Notes:

  • *Estimated based on ’s analog with similar structure.
  • Dec. = decomposition.
Substituent Impact Analysis:
  • Alkyl vs. Aryl Sulfanyl Groups: The butan-2-ylsulfanyl group in the target compound provides moderate lipophilicity (logP ~4.9), balancing membrane permeability and solubility.
  • Ethyl vs. Branched Chains : The ethyl-substituted analog () has a lower molecular weight (261.34) and likely lower logP, suggesting faster metabolic clearance but weaker target binding compared to the bulkier butan-2-ylsulfanyl group.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s logP (~4.9) aligns with orally bioavailable drugs but may require formulation adjustments to mitigate low solubility (logSw ≈ -4.6 inferred from ) .
  • Hydrogen Bonding: The 3-phenylpropanamide side chain contributes one hydrogen bond donor (NH) and five acceptors (C=O, thiadiazole S/N), similar to analogs in and , which may influence protein binding .

Q & A

Q. What are the established synthetic routes for N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, and what reaction conditions are critical for success?

The compound is typically synthesized via multi-step routes involving thiadiazole core formation, sulfanyl group introduction, and amide coupling. Key steps include cyclization of thiosemicarbazides with POCl₃ (90°C, reflux) and subsequent alkylation with butan-2-ylsulfanyl groups. Solvents like ethanol/methanol and catalysts (e.g., HCl/NaOH) are critical for controlling reaction rates and yields. Characterization via NMR and mass spectrometry is essential for verifying intermediates and final product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon frameworks, while X-ray crystallography provides definitive spatial arrangements of the thiadiazole ring and substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) confirms molecular weight .

Q. How do the compound’s functional groups (e.g., thiadiazole, sulfanyl, amide) influence its reactivity in further derivatization?

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the sulfur-bearing position. The sulfanyl group (butan-2-yl) can undergo oxidation to sulfones or participate in thiol-disulfide exchange. The amide group offers hydrogen-bonding sites for target interactions but requires protection during harsh reactions (e.g., acyl chlorides) .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity while minimizing side reactions (e.g., ring-opening or oxidation)?

Reaction optimization includes:

  • Temperature control : Lower temperatures (0–25°C) reduce thiadiazole ring decomposition.
  • pH modulation : Neutral to slightly basic conditions stabilize the sulfanyl group during alkylation.
  • Catalyst screening : Phase-transfer catalysts improve solubility in biphasic systems. Purity is enhanced via recrystallization (DMSO/water mixtures) and chromatographic purification (silica gel, ethyl acetate/hexane) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across assays)?

Discrepancies may arise from assay conditions (pH, temperature) or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate activity using fluorescence polarization, SPR, and enzymatic assays.
  • Dose-response curves : Confirm potency across multiple concentrations.
  • Structural analogs : Compare activity trends to isolate pharmacophoric elements .

Q. What computational methods predict the compound’s binding modes with biological targets (e.g., kinases or GPCRs)?

Molecular docking (AutoDock, Glide) models interactions using target crystal structures. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Quantum Mechanical (QM) calculations (DFT) evaluate electronic properties of reactive moieties .

Q. How can the compound be functionalized to enhance solubility or bioavailability without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains to the sulfanyl group.
  • Prodrug design : Mask the amide as an ester for improved membrane permeability.
  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

Q. What experimental approaches assess the compound’s stability under physiological conditions (e.g., plasma or simulated gastric fluid)?

  • HPLC-based stability assays : Monitor degradation products over time.
  • Mass spectrometry : Identify hydrolyzed or oxidized metabolites.
  • Circular Dichroism (CD) : Track conformational changes in buffered solutions .

Q. How should researchers design ADME (Absorption, Distribution, Metabolism, Excretion) studies for this compound?

  • In vitro models : Caco-2 cells for permeability; liver microsomes for metabolic stability.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations post-administration in rodent models .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Characterization

IntermediateKey Reaction StepCharacterization Method
Thiosemicarbazide derivativeCyclization with POCl₃¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH)
Alkylated thiadiazoleButan-2-ylsulfanyl additionHRMS: m/z 348.0821 [M+H]⁺
Final amide productCoupling with 3-phenylpropanoyl chlorideIR: 1655 cm⁻¹ (amide C=O)

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted thiosemicarbazideIncomplete cyclizationColumn chromatography (silica gel, 70% ethyl acetate)
Oxidized sulfone byproductAir exposure during alkylationNitrogen atmosphere; addition of antioxidants (e.g., BHT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.